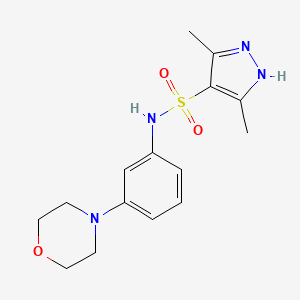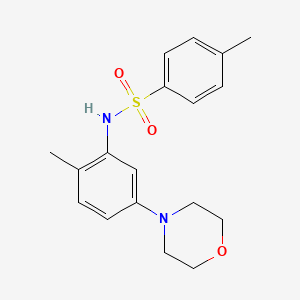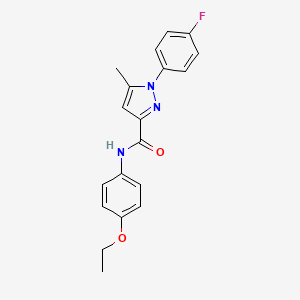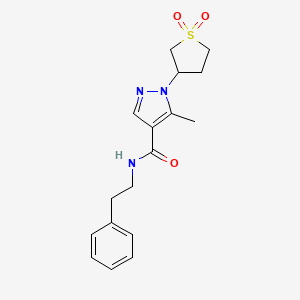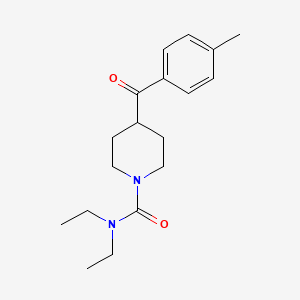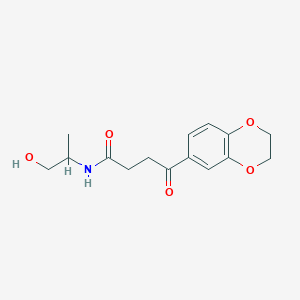
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-hydroxypropan-2-yl)-4-oxobutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-hydroxypropan-2-yl)-4-oxobutanamide is a complex organic compound characterized by its unique structural features, including a benzodioxin ring and a hydroxypropanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-hydroxypropan-2-yl)-4-oxobutanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Attachment of the Butanamide Chain: The benzodioxin intermediate is then reacted with a butanoyl chloride derivative in the presence of a base to form the butanamide linkage.
Introduction of the Hydroxypropanamide Group: The final step involves the reaction of the intermediate with an appropriate hydroxypropanamide derivative under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropanamide moiety, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen, nitro, or other electrophilic groups on the benzodioxin ring.
科学研究应用
Chemistry
In organic synthesis, 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-hydroxypropan-2-yl)-4-oxobutanamide serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new synthetic methodologies.
Biology
The compound has shown potential as a biochemical probe due to its ability to interact with specific enzymes and receptors. It is used in studies investigating enzyme inhibition and receptor binding, contributing to our understanding of biochemical pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features suggest it could act as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the materials science industry, the compound is investigated for its potential use in the development of new materials with unique properties, such as enhanced stability or specific electronic characteristics.
作用机制
The mechanism by which 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-hydroxypropan-2-yl)-4-oxobutanamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxypropanamide moiety can form hydrogen bonds with active sites, while the benzodioxin ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-hydroxyethyl)-4-oxobutanamide
- 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-hydroxypropan-2-yl)-4-oxopentanamide
Uniqueness
Compared to similar compounds, 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-hydroxypropan-2-yl)-4-oxobutanamide stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of both the hydroxypropanamide and benzodioxin moieties allows for a broader range of chemical modifications and interactions, enhancing its versatility in various applications.
属性
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-hydroxypropan-2-yl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-10(9-17)16-15(19)5-3-12(18)11-2-4-13-14(8-11)21-7-6-20-13/h2,4,8,10,17H,3,5-7,9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPZSILLEIIARG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)CCC(=O)C1=CC2=C(C=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(4-Phenylpiperazin-1-yl)methyl]pyrrolidin-3-ol](/img/structure/B6638606.png)
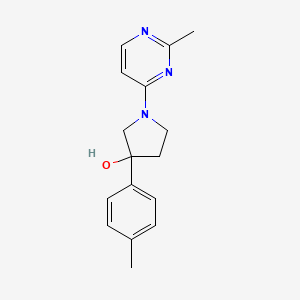
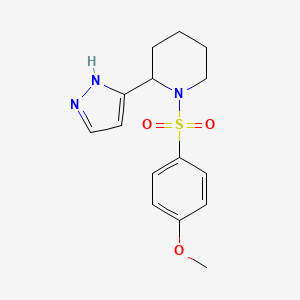
![2-[2-(4-Methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]pyrazine](/img/structure/B6638619.png)
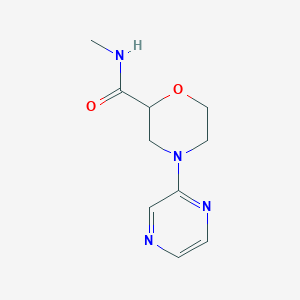
![5-[1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B6638629.png)
![1-[4-[3-(Hydroxymethyl)piperidin-1-yl]sulfonylphenyl]pyrrolidin-2-one](/img/structure/B6638630.png)
![N-[2-(3-methylphenyl)ethyl]-3-pyrrol-1-ylbenzamide](/img/structure/B6638633.png)
![3-methyl-2-oxo-N-[(2S)-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]-1,3-benzoxazole-6-sulfonamide](/img/structure/B6638649.png)
